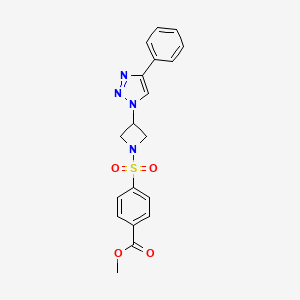
methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates2.Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles can be characterized using various spectral techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS)1.
Chemical Reactions Analysis
1,2,3-Triazoles can be synthesized through a copper-catalyzed click reaction of azides with alkynes1. This reaction is widely used due to its high yield and regioselectivity2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, 1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions2.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study by Moser, Bertolasi, and Vaughan (2005) elaborated on the synthesis of a structurally related compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. The X-ray diffraction analysis revealed details about the crystal structure, indicating significant conjugations within the triazene moieties and showing how crystal packing is influenced by van der Waals interactions. This study provides insights into the molecular and crystal structure of triazene-containing compounds, which can be critical for understanding their physical and chemical properties (Moser, Bertolasi, & Vaughan, 2005).
Antimicrobial Activity
Research by Yadav and Kaushik (2022) on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, synthesized via a click reaction, demonstrated appreciable antibacterial activity against various bacterial strains. A particular compound showed significant activity, highlighting the potential of these molecules as antimicrobial agents. This research suggests that derivatives of the target compound could be explored for antimicrobial applications (Yadav & Kaushik, 2022).
Cytotoxic and Antimicrobial Activities
Sumangala et al. (2012) investigated a new group of triazolothiadiazines for their cytotoxic, antibacterial, and antifungal activities. The study revealed promising biological activities, indicating the compound's potential in developing new therapeutic agents (Sumangala et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized by Stefely et al. (2010) were evaluated for their antiproliferative activity against select cancer cell lines, showing potent inhibition of cancer cell growth. This research presents a scaffold for compounds that inhibit tubulin polymerization and tumor cell growth, underscoring the relevance of triazolyl compounds in cancer research (Stefely et al., 2010).
Antimycobacterial Agents
Research by Sari et al. (2018) on hydrazone derivatives bearing the 1,2,4-triazole moiety explored their antimycobacterial activities. The study identified a derivative with significant activity, highlighting the potential for developing new antimycobacterial agents from triazolyl compounds (Sari et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of 1,2,3-triazole research could involve the development of novel antimicrobial drugs to combat drug-resistant infections effectively2. Additionally, further studies could be conducted to explore the potential of 1,2,3-triazoles in the treatment of various diseases such as Alzheimer’s disease1.
Please note that this information is based on the general properties of 1,2,3-triazoles and benzoates, and may not fully apply to your specific compound. For detailed information, further research and experimental studies would be needed.
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-19(24)15-7-9-17(10-8-15)28(25,26)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICNRWSHZYNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

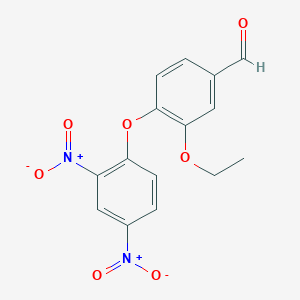
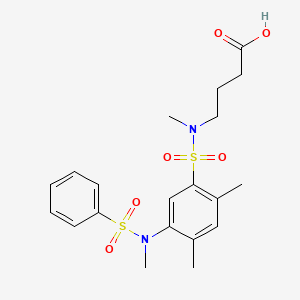
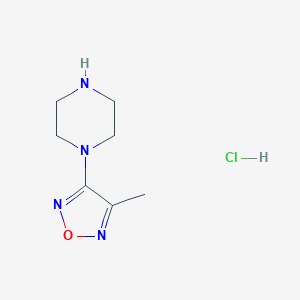
![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)
![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)
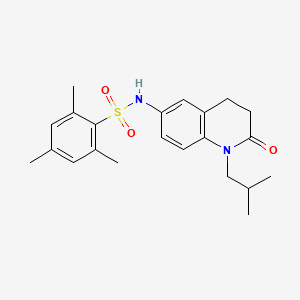

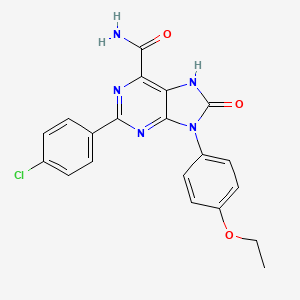
![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)
![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)